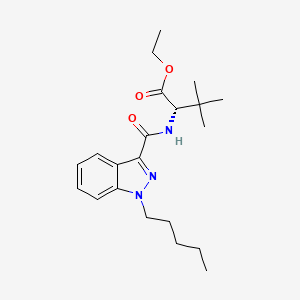
Edmb-pinaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EDMB-PINACA, also known as Ethyl 3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate, is classified as a synthetic cannabinoid. Synthetic cannabinoids are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds have been reported to cause psychoactive effects similar to THC and have been associated with adverse events, including deaths .
Preparation Methods
The synthesis of EDMB-PINACA involves several steps, starting with the preparation of the core indazole structure. The synthetic route typically includes:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Attachment of the Pentyl Chain: The pentyl chain is introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the Amide Bond: The amide bond is formed by reacting the indazole derivative with an appropriate carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Chemical Reactions Analysis
EDMB-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at the indazole core or the pentyl chain, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of this compound .
Scientific Research Applications
EDMB-PINACA has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and adverse effects in preclinical studies.
Industry: Utilized in forensic science for the detection of synthetic cannabinoids in biological samples.
Mechanism of Action
EDMB-PINACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor, which is predominantly found in the central nervous system. This binding leads to the activation of intracellular signaling pathways, resulting in the psychoactive effects observed with synthetic cannabinoids. The compound’s high affinity for the CB1 receptor contributes to its potent effects .
Comparison with Similar Compounds
EDMB-PINACA is structurally similar to other synthetic cannabinoids, such as 5F-EDMB-PINACA and 5F-MDMB-PINACA (5F-ADB). These compounds share a common indazole core and similar functional groups but differ in the presence of fluorine atoms and other substituents. The uniqueness of this compound lies in its specific structural configuration, which influences its binding affinity and potency .
Similar Compounds
- 5F-EDMB-PINACA
- 5F-MDMB-PINACA (5F-ADB)
- MDMB-CHMICA
- AB-FUBINACA
Properties
CAS No. |
2666934-55-8 |
|---|---|
Molecular Formula |
C21H31N3O3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C21H31N3O3/c1-6-8-11-14-24-16-13-10-9-12-15(16)17(23-24)19(25)22-18(21(3,4)5)20(26)27-7-2/h9-10,12-13,18H,6-8,11,14H2,1-5H3,(H,22,25)/t18-/m1/s1 |
InChI Key |
HKKKXLZFEZHHFC-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OCC)C(C)(C)C |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


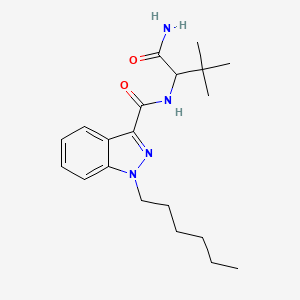
![2-[(Z)-hydroxyiminomethyl]-N-[2-hydroxy-1-[(4S)-4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B10823563.png)
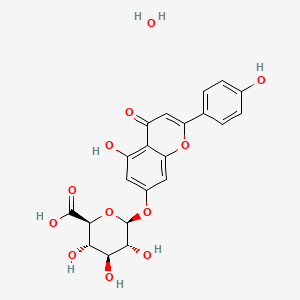
![[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B10823573.png)
![20-[1-[5-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823581.png)
![2-[(Z)-hydroxyiminomethyl]-N-[(1S)-2-hydroxy-1-[(4S)-4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B10823595.png)
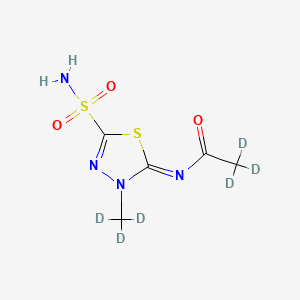
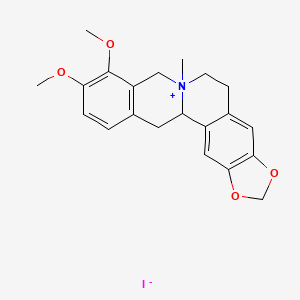
![5-[3-(2-phenylpropan-2-ylcarbamoyl)pyrrolo[2,3-b]pyridin-1-yl]pentanoic acid](/img/structure/B10823604.png)
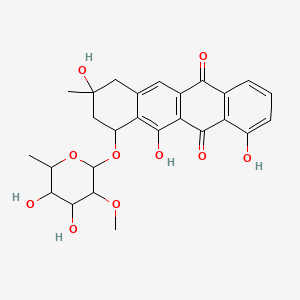
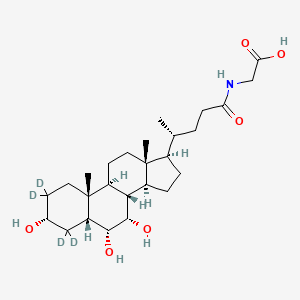
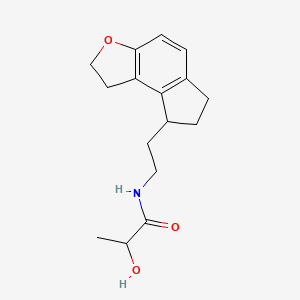
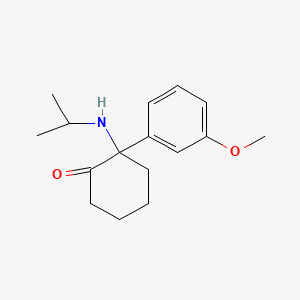
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10823657.png)
